Scutellarein tetramethyl ether

概要

説明

テトラメチルスクテラレインは、様々な植物に存在する天然のフラボノイドであるスクテラレインのテトラ-O-メチル誘導体です 。この化合物は、その潜在的な生物活性が知られており、科学研究の様々な分野で注目されています。

2. 製法

合成経路と反応条件: テトラメチルスクテラレインは、スクテラレインのメチル化によって合成できます。このプロセスは、通常、炭酸カリウムなどの塩基の存在下、硫酸ジメチルまたはヨウ化メチルなどのメチル化剤を使用します 。反応は還流条件下で行われ、スクテラレイン分子のヒドロキシル基の完全なメチル化を保証します。

工業生産方法: テトラメチルスクテラレインの具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、ラボ合成と同様の試薬と条件を使用した大規模なメチル化反応を伴います。プロセスのスケーラビリティは、収率と純度を最大化するように反応条件を最適化するかに依存します。

準備方法

Synthetic Routes and Reaction Conditions: Tetramethylscutellarein can be synthesized through the methylation of scutellarein. The process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups on the scutellarein molecule.

Industrial Production Methods: While specific industrial production methods for tetramethylscutellarein are not well-documented, the general approach would involve large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process would depend on optimizing reaction conditions to maximize yield and purity.

化学反応の分析

反応の種類: テトラメチルスクテラレインは、次のような様々な化学反応を起こします。

酸化: キノンまたは他の酸化誘導体を形成するために酸化することができます。

還元: 還元反応は、それをジヒドロフラボンまたは他の還元された形に変換することができます。

置換: 求電子置換反応は、芳香族環で起こり、様々な置換誘導体をもたらします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンまたはニトロ化剤などの求電子試薬は、酸性条件下で使用できます。

主な生成物: これらの反応から生成される主な生成物は、使用された特定の条件と試薬によって異なります。たとえば、酸化はキノンを生み出し、還元はジヒドロフラボンを生成する可能性があります 。

科学的研究の応用

Anti-Inflammatory Activity

Scutellarein tetramethyl ether exhibits notable anti-inflammatory properties. Research indicates that it suppresses the expression of pro-inflammatory mediators such as nitric oxide and cyclooxygenase-2 in activated macrophages (RAW 264.7 cells) through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Case Study: Chromolaena odorata Extract

In a study involving Chromolaena odorata, this compound was identified as a primary bioactive compound responsible for anti-inflammatory effects. It demonstrated significant reductions in paw edema in carrageenan-induced inflammation models in rats, highlighting its potential for treating inflammatory diseases .

| Study | Model | Results |

|---|---|---|

| Chromolaena odorata | In vivo (rats) | Reduced paw edema significantly at doses of 400 mg/kg and 800 mg/kg |

Neuroprotective Effects

Research has shown that this compound may have neuroprotective effects, particularly relevant in neurodegenerative diseases such as Parkinson's disease. It modulates inflammatory responses that contribute to neuronal damage, potentially offering therapeutic avenues for neuroprotection .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to inhibit bacterial growth and modulate resistance mechanisms through the inhibition of efflux pumps . This property positions it as a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Activity

A study evaluating the antibacterial effects of this compound indicated significant inhibition of bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria.

| Pathogen Tested | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

Antitumor Activity

This compound has shown promise in cancer research, particularly against liver cancer cells (HepG2). Studies indicate that it can inhibit cell proliferation with an IC50 value of approximately 20.08 μg/mL . This suggests potential applications in cancer therapy.

Case Study: HepG2 Cell Line

In vitro studies demonstrated that treatment with this compound led to reduced viability of HepG2 cells, indicating its potential role as an anticancer agent.

| Cell Line | IC50 (μg/mL) |

|---|---|

| HepG2 | 20.08 |

Antimutagenic Properties

The compound has been identified as an antimutagen, which implies it could play a role in preventing mutations that lead to cancer development . This property is particularly valuable in developing dietary supplements and functional foods aimed at reducing cancer risk.

Summary of Biological Activities

The table below summarizes the key biological activities associated with this compound:

作用機序

テトラメチルスクテラレインの作用機序は、様々な分子標的と経路との相互作用を伴います。

抗酸化作用: 水素原子または電子を供与することによって、フリーラジカルを捕捉し、酸化ストレスを軽減します。

抗炎症作用: COX-2などのプロ炎症性サイトカインや酵素の産生を抑制します。

抗がん作用: カスパーゼの活性化とPI3K/Aktなどのシグナル伝達経路のモジュレーションを通じて、がん細胞のアポトーシスを誘導します.

類似化合物との比較

テトラメチルスクテラレインは、その高いメチル化度により、フラボノイドの中で独特です。これは、その溶解性と生物活性を影響を与えます。類似の化合物には、次のようなものがあります。

スクテラレイン: 類似の生物活性を持ちますが、溶解性特性が異なる非メチル化された親化合物です。

5,6,7-トリメトキシフラボン: 異なる化学的および生物学的特性を持つ、部分的にメチル化された誘導体です.

生物活性

Scutellarein tetramethyl ether (SCT) is a bioactive flavonoid derived from the plant Chromolaena odorata, known for its diverse pharmacological properties. This article delves into the biological activities of SCT, focusing on its anti-inflammatory, antioxidant, and potential anticancer effects, supported by various research findings and case studies.

SCT exhibits significant anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway. Research indicates that SCT effectively reduces nitric oxide (NO) production and the expression of pro-inflammatory cytokines such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated macrophages .

- Key Findings:

- NO Production: SCT decreased NO levels by up to 99% at a concentration of 200 µM without affecting cell viability .

- Gene Expression: The mRNA levels of inflammatory markers were significantly suppressed upon SCT treatment .

- NF-κB Pathway Inhibition: SCT inhibited the phosphorylation of IκBα and Src kinase, crucial for NF-κB activation, thereby reducing COX-2 and iNOS expression .

Data Table: Anti-Inflammatory Effects of SCT

| Parameter | Control (LPS) | SCT Treatment (200 µM) | % Inhibition |

|---|---|---|---|

| NO Production (µM) | High | Low | 99% |

| iNOS mRNA Expression | High | Low | Significant |

| TNF-α mRNA Expression | High | Low | Significant |

| COX-2 Protein Expression | High | Low | Significant |

2. Antioxidant Properties

SCT also demonstrates potent antioxidant activity. Flavonoids are known to scavenge free radicals, thus protecting cells from oxidative stress. Studies have shown that SCT can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes, contributing to its overall protective effects against cellular damage .

3. Anticancer Potential

Emerging evidence suggests that SCT may possess anticancer properties. It has been reported to induce apoptosis in cancer cells while inhibiting their proliferation. For instance, research indicates that SCT can alter the differentiation and proliferation of fibroblasts in pulmonary fibrosis models, which is relevant for understanding its potential in cancer therapy .

Case Study: Pulmonary Fibrosis

In a study focused on pulmonary fibrosis, SCT was shown to modulate fibroblast behavior, indicating its potential role in treating fibrotic diseases, which often have cancerous implications due to chronic inflammation .

4. Comparative Analysis with Other Flavonoids

To contextualize the biological activity of SCT, a comparative analysis with other flavonoids is beneficial:

| Flavonoid | Anti-inflammatory Activity | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| Scutellarein | High | Moderate | Emerging |

| Quercetin | High | High | Established |

| Kaempferol | Moderate | High | Moderate |

特性

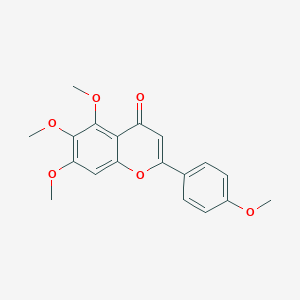

IUPAC Name |

5,6,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSUMOWUGDXZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151522 | |

| Record name | 4',5,6,7-Tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetramethylscutellarein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1168-42-9 | |

| Record name | 5,6,7,4′-Tetramethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1168-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',5,6,7-Tetramethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001168429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scutellarein tetramethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4',5,6,7-Tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLSCUTELLAREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWN851IYG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetramethylscutellarein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166 - 167 °C | |

| Record name | Tetramethylscutellarein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。